REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]([C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][CH:6]=1)=[O:4].[Br:17]N1C(C)(C)C(=O)N(Br)C1=O>C(O)(=O)C.S(=O)(=O)(O)O>[Br:17][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[C:2]([F:15])([F:16])[F:1])[CH:10]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:8]=1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C1=CC=CC(=C1)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the completion of the reaction
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Type
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EXTRACTION
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Details
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the resultant mixture was extracted with chloroform (30 mL×2)
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Type
|
WASH
|
Details
|
The organic phase was washed with a saturated sodium hydrogen carbonate aqueous solution (50 mL×1)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over saturated saline and anhydrous magnesium sulfate in this order
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resultant residue was dissolved in 20 mL of hexane
|
Type
|
FILTRATION
|
Details
|
an insoluble substance was filtered off
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 6.50 g of the objective substance as a yellow oily substance
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=C(C1)C(F)(F)F)C(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |